molecular formula C18H12ClN3 B14109802 2-(benzylideneamino)-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile

2-(benzylideneamino)-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile

Cat. No.: B14109802
M. Wt: 305.8 g/mol
InChI Key: OXCKBOBYACWNOF-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-2-[(phenylmethylene)amino]-1H-pyrrole-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a phenylmethyleneamino group, and a pyrrole ring with a carbonitrile substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-2-[(phenylmethylene)amino]-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where a chlorobenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Phenylmethyleneamino Group: This step involves the condensation of an aromatic aldehyde with an amine to form the Schiff base (phenylmethyleneamino group).

    Addition of the Carbonitrile Group: The carbonitrile group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a cyano group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-2-[(phenylmethylene)amino]-1H-pyrrole-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(4-chlorophenyl)-2-[(phenylmethylene)amino]-1H-pyrrole-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-2-[(phenylmethylene)amino]-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chlorophenyl)-phenylmethanamine
  • 4-chlorophenyl)-phenylmethanamine hydrochloride
  • 4-Chlorobenzhydrylamine

Uniqueness

4-(4-chlorophenyl)-2-[(phenylmethylene)amino]-1H-pyrrole-3-carbonitrile is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C18H12ClN3

Molecular Weight

305.8 g/mol

IUPAC Name

2-(benzylideneamino)-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile

InChI

InChI=1S/C18H12ClN3/c19-15-8-6-14(7-9-15)17-12-22-18(16(17)10-20)21-11-13-4-2-1-3-5-13/h1-9,11-12,22H

InChI Key

OXCKBOBYACWNOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NC2=C(C(=CN2)C3=CC=C(C=C3)Cl)C#N

Origin of Product

United States

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